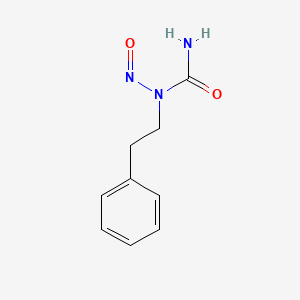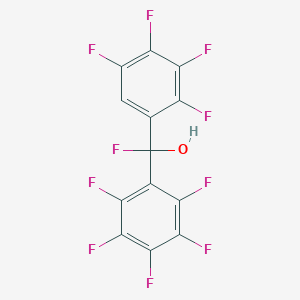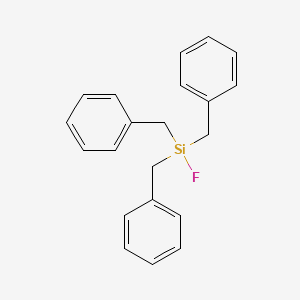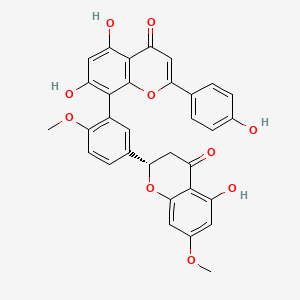
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid compound that can be isolated from the aerial parts of the plant Selaginella delicatula . This compound has shown cytotoxic properties against certain cancer cell lines, such as P-388 and HT-29 . It is part of the flavonoid family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methylating agents like dimethyl sulfate or methyl iodide, and the presence of a base like potassium carbonate, are crucial for the successful synthesis of this compound .
Industrial Production Methods
The extraction process may include solvent extraction followed by chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of biflavonoids and their derivatives.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
作用機序
The mechanism of action of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and causing oxidative stress . The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell proliferation is a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
- Robustaflavone 4’,4’‘’-dimethyl ether
- 2,3-Dihydroamentoflavone 7,4’,7’'-trimethyl ether
- 2’‘,3’'-Dihydroisocryptomerin 7-methyl ether
Uniqueness
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and chemical properties. Compared to similar compounds, it has shown distinct cytotoxic effects against certain cancer cell lines, making it a valuable compound for further research .
特性
分子式 |
C32H24O10 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 |
InChIキー |
FADCDEPVRJSRTJ-MHZLTWQESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



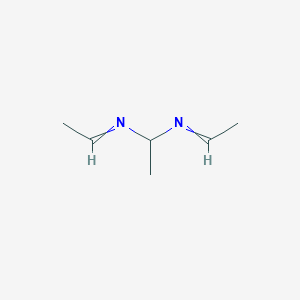
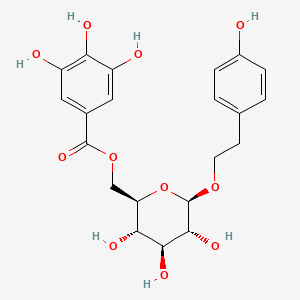
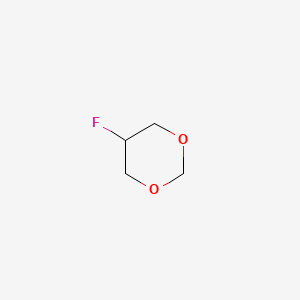
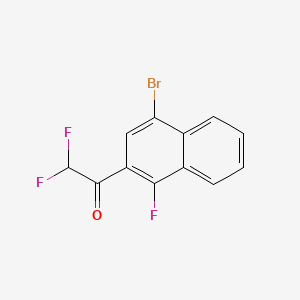

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
